molecular formula C22H24FN3O3S2 B14147139 (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 1007540-99-9

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B14147139
CAS No.: 1007540-99-9
M. Wt: 461.6 g/mol
InChI Key: XSJIKXITPUHOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: This step may involve electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

    Formation of the piperidine sulfonyl group: This can be done by reacting piperidine with sulfonyl chloride derivatives.

    Coupling reactions: The final step involves coupling the benzo[d]thiazole core with the piperidine sulfonyl group under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, benzo[d]thiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities and be used in various biological assays.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Benzo[d]thiazole derivatives have shown promise in treating diseases like cancer, Alzheimer’s, and bacterial infections.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide would depend on its specific biological target. Generally, benzo[d]thiazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets may include kinases, proteases, or other enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: The parent compound, known for its diverse biological activities.

    Fluorobenzothiazole derivatives: Compounds with similar structures but different substituents, which may exhibit different biological activities.

    Piperidine sulfonyl derivatives: Compounds with the piperidine sulfonyl group, known for their potential as enzyme inhibitors.

Uniqueness

The uniqueness of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

1007540-99-9

Molecular Formula

C22H24FN3O3S2

Molecular Weight

461.6 g/mol

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C22H24FN3O3S2/c1-3-26-20-18(23)5-4-6-19(20)30-22(26)24-21(27)16-7-9-17(10-8-16)31(28,29)25-13-11-15(2)12-14-25/h4-10,15H,3,11-14H2,1-2H3

InChI Key

XSJIKXITPUHOKC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.